6-Nitro-2-phenyl-1,3-benzoxazole
Overview
Description
6-Nitro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core with a nitro group at the sixth position and a phenyl group at the second position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes under various conditions. One common method includes the use of a catalyst such as nano-ZnO in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of a magnetic solid acid nanocatalyst in water under reflux conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of ionic liquid catalysts and nanocatalysts has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
- Reduction of the nitro group yields 6-amino-2-phenyl-1,3-benzoxazole.
- Substitution reactions can produce various substituted benzoxazole derivatives depending on the reagents used .
Scientific Research Applications
6-Nitro-2-phenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 6-Nitro-2-phenyl-1,3-benzoxazole is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole core can engage in π-π stacking interactions with DNA or proteins, influencing their function .
Comparison with Similar Compounds
2-Phenylbenzoxazole: Lacks the nitro group, resulting in different biological activities.
6-Amino-2-phenyl-1,3-benzoxazole: Formed by the reduction of the nitro group, exhibiting distinct properties.
Benzimidazole Derivatives: Similar structure but with nitrogen atoms in the ring, leading to varied pharmacological activities.
Uniqueness: 6-Nitro-2-phenyl-1,3-benzoxazole is unique due to the presence of both the nitro and phenyl groups, which confer specific electronic and steric properties that influence its reactivity and biological activity .
Properties
IUPAC Name |
6-nitro-2-phenyl-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJKXHHUESVOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319973 | |
Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3164-28-1 | |
Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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